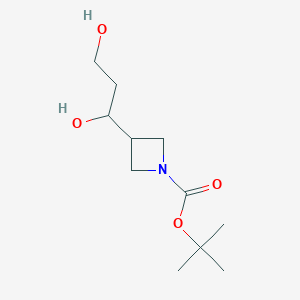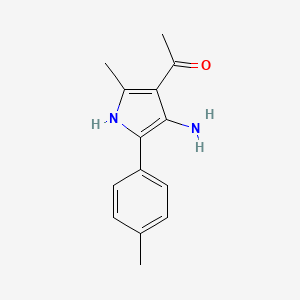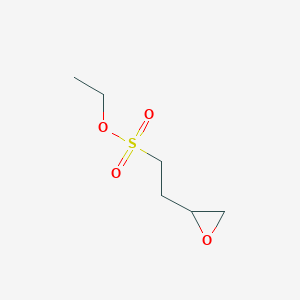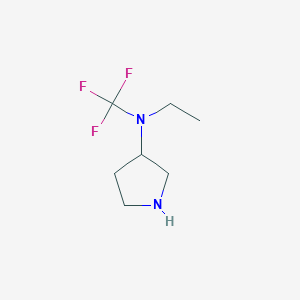
5-Hexylindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylindane typically involves the alkylation of indane with hexyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:
Indane+Hexyl HalideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hexylindane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to more saturated hydrocarbons using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indane ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd catalyst.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of functional groups such as nitro, halogen, or alkyl groups.
Aplicaciones Científicas De Investigación
5-Hexylindane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hexylindane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Indane: The parent compound of 5-Hexylindane, lacking the hexyl group.
1-Hexyl-2,3-dihydro-1H-indene: A structural isomer with the hexyl group attached at a different position.
Hexylbenzene: A simpler compound with a hexyl group attached to a benzene ring.
Uniqueness: this compound is unique due to the presence of both the indane structure and the hexyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both aromatic and aliphatic characteristics are desired.
Propiedades
Número CAS |
54889-55-3 |
|---|---|
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
5-hexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C15H22/c1-2-3-4-5-7-13-10-11-14-8-6-9-15(14)12-13/h10-12H,2-9H2,1H3 |
Clave InChI |
HCJRTBCEQLVXLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(CCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
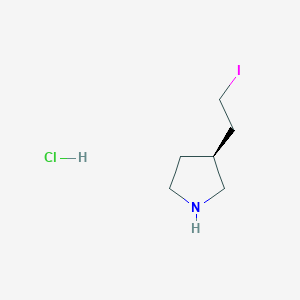
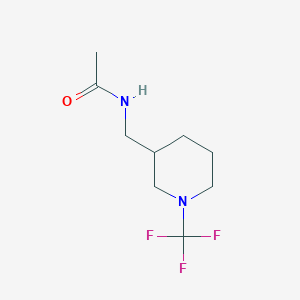
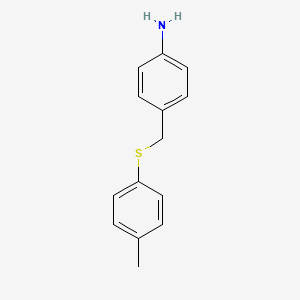

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
